molecular formula C₃₆H₃₆N₂O₄ B1140627 (4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone CAS No. 188559-10-6

(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone

Cat. No. B1140627
CAS RN: 188559-10-6
M. Wt: 560.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related oxazolidinone compounds often involves stereoselective methodologies, leveraging the versatility of oxazolidinone as a scaffold for the incorporation of various functional groups and chiral centers. For example, the stereoselective synthesis of nonproteinogenic amino acids from oxazolidinones demonstrates the utility of these compounds in producing complex molecules with high chiral purity (Wee & Mcleod, 2003). Similarly, chiral auxiliary-bearing isocyanides derived from oxazolidinones highlight their role in asymmetric synthesis, further showcasing the synthetic versatility of the oxazolidinone scaffold (Tang & Verkade, 1996).

Molecular Structure Analysis

Oxazolidinone derivatives exhibit a wide range of molecular structures, each conferring specific chemical and physical properties to the compound. The molecular structure of oxazolidinones, often characterized by X-ray crystallography, provides insights into their stereochemistry and potential reactivity. For instance, the detailed molecular structure of fluorescent oxazolidinone derivatives demonstrates the impact of stereochemistry on their optical properties (Tang & Verkade, 1996).

Chemical Reactions and Properties

Oxazolidinones participate in a variety of chemical reactions, serving as key intermediates in the synthesis of complex molecules. Their reactivity is often manipulated through the introduction of different substituents, enabling the construction of diverse chemical structures. For example, the use of oxazolidinones in the synthesis of β-pseudopeptide foldamers illustrates their capacity to undergo conformational changes and form stable, helical structures in competitive solvents like water (Luppi et al., 2004).

properties

IUPAC Name

(2S)-2-[(1S)-1-[3-(dibenzylamino)phenyl]propyl]-1-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N2O4/c1-3-32(34(26(2)39)35(40)38-33(25-42-36(38)41)29-18-11-6-12-19-29)30-20-13-21-31(22-30)37(23-27-14-7-4-8-15-27)24-28-16-9-5-10-17-28/h4-22,32-34H,3,23-25H2,1-2H3/t32-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFBHRASEZKSAB-OUYGKKDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)C)C(=O)N4C(COC4=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[C@@H](C(=O)C)C(=O)N4[C@@H](COC4=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone

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